molecular formula C27H27NO4 B2394126 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid CAS No. 728919-92-4

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid

Cat. No.: B2394126
CAS No.: 728919-92-4
M. Wt: 429.516
InChI Key: DMJJRJTVYCLVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with 4-isopropylbenzaldehyde to form the corresponding Schiff base, which is subsequently reduced to yield the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection required for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used to study protein-protein interactions and enzyme mechanisms.

    Medicine: It may serve as a building block for the development of pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic Acid: Similar structure but lacks the isopropyl group on the aromatic ring.

    3-(tert-Butoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic Acid: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic Acid lies in its specific combination of the Fmoc protecting group and the isopropyl-substituted aromatic ring. This combination can influence the compound’s reactivity and the properties of the peptides synthesized from it.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJRJTVYCLVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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